molecular formula C22H17ClFN3S B2893321 N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688354-63-4

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2893321
CAS No.: 688354-63-4
M. Wt: 409.91
InChI Key: KVIQPBNDJADENX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3S/c23-17-10-8-15(9-11-17)13-25-21-19-6-1-2-7-20(19)26-22(27-21)28-14-16-4-3-5-18(24)12-16/h1-12H,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIQPBNDJADENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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